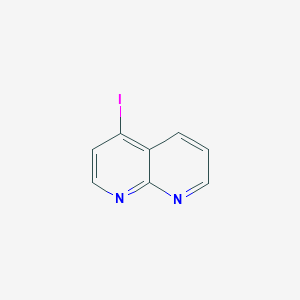![molecular formula C11H12N2O2 B13341096 2-Isopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13341096.png)
2-Isopropylimidazo[1,2-a]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse pharmacological and biological activities, making it a valuable scaffold in medicinal chemistry . The imidazo[1,2-a]pyridine core is recognized for its potential in drug discovery, particularly for its applications in treating infectious diseases such as tuberculosis .
Preparation Methods
The synthesis of 2-Isopropylimidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of appropriate precursors followed by cyclization. Multicomponent reactions, oxidative coupling, and tandem reactions are also employed to construct this scaffold . Industrial production methods often utilize environmentally benign solvents and catalyst-free approaches to ensure operational simplicity and high atom economy .
Chemical Reactions Analysis
2-Isopropylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Radical Reactions: These reactions are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2-Isopropylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isopropylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens . The compound’s ability to modulate protein interactions and enzyme activity is central to its pharmacological effects .
Comparison with Similar Compounds
2-Isopropylimidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Known for its use as a pH probe.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits significant potency against tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-propan-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)9-6-13-5-8(11(14)15)3-4-10(13)12-9/h3-7H,1-2H3,(H,14,15) |
InChI Key |
XXKRACIGDQHDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=C(C=CC2=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


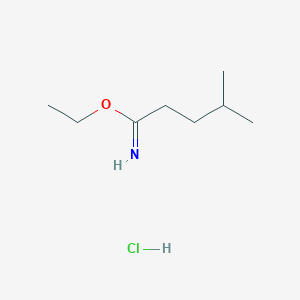
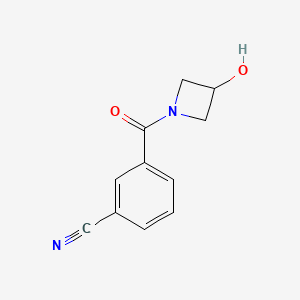
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13341028.png)

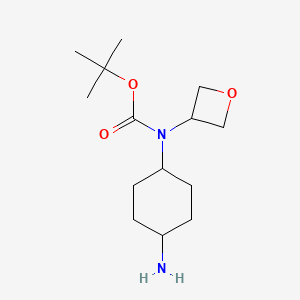
![(6-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B13341037.png)
![8-(2-Bromovinyl)-5-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13341039.png)
![1-[2-(Piperidin-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13341046.png)
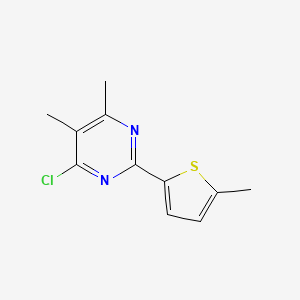
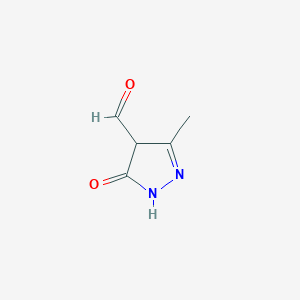
![3-Bromo-6-butyl-2-methyl-5,6-dihydro-7H-imidazo[1,5-a]imidazol-7-one](/img/structure/B13341067.png)


